molecular formula C6H4BrF2N B033399 4-Bromo-2,6-difluoroaniline CAS No. 67567-26-4

4-Bromo-2,6-difluoroaniline

Cat. No.: B033399
CAS No.: 67567-26-4
M. Wt: 208 g/mol
InChI Key: BFQSQUAVMNHOEF-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoroaniline (CAS 67567-26-4) is a tri-halogenated aniline derivative featuring a bromine atom at the para-position and two fluorine atoms at the ortho-positions. Its molecular formula is C₆H₄BrF₂N, with a molecular weight of 208.01 g/mol and a melting point of 63–68°C (variations depend on purity and measurement methods) . This compound is a versatile building block in organic synthesis due to its distinct substituents:

  • Bromine: Enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for molecular expansion .
  • Fluorine: Modulates electronic properties (e.g., lowering HOMO-LUMO gaps) and facilitates nucleophilic aromatic substitution .
  • Amine: Serves as a nucleophile or undergoes oxidation to form azo compounds .

Key applications include synthesizing photoresponsive metallosupramolecular assemblies , hole-transport materials for perovskite solar cells and OLEDs , and intermediates for kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-difluoroaniline can be synthesized through several methods. One common method involves the bromination of 2,6-difluoroaniline using a bromine reagent. The reaction typically involves acetyl-based protection, bromination, and deprotection steps . Another method involves the direct bromination of 2,6-difluoroaniline using bromine in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of environmentally friendly reagents and optimized reaction conditions to achieve high yields and minimize waste. For example, using hydrobromic acid as a bromine source can replace elemental bromine, making the process safer and more efficient .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: Such as amines or thiols for nucleophilic aromatic substitution.

Major Products:

Comparison with Similar Compounds

Below is a detailed comparison of 4-bromo-2,6-difluoroaniline with structurally related halogenated anilines, focusing on substituent effects, reactivity, and applications.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 67567-26-4 C₆H₄BrF₂N 208.01 63–68 Br (para), F (ortho)
2-Bromo-4,6-difluoroaniline 444-14-4 C₆H₄BrF₂N 208.00 Not reported Br (meta), F (ortho)
4-Bromo-2,6-dichloroaniline 24596-19-8 C₆H₄BrCl₂N 240.92 85–86 Br (para), Cl (ortho)
4-Chloro-2,6-difluoroaniline 2613-22-5 C₆H₄ClF₂N 163.55 42–44 Cl (para), F (ortho)

Key Observations :

  • Halogen Position : Bromine at the para position (vs. meta in 2-bromo-4,6-difluoroaniline) directs cross-coupling reactions to specific sites .
  • Halogen Type : Fluorine’s strong electron-withdrawing effect enhances electrophilic substitution rates compared to chlorine .
  • Thermal Stability : Higher melting points in dichloro derivatives (e.g., 4-bromo-2,6-dichloroaniline) suggest stronger intermolecular forces due to Cl’s polarizability .

Cross-Coupling Reactions

  • This compound : Efficient in Suzuki-Miyaura reactions (e.g., with pyridyl boronic esters) to generate photoresponsive azobenzene ligands . Yields range from 53% (for complex ligands) to 65% (simpler derivatives) .
  • 2-Bromo-4,6-difluoroaniline: Limited reports on cross-coupling, likely due to steric hindrance from meta-bromine .
  • 4-Bromo-2,6-dichloroaniline : Lower reactivity in Pd-catalyzed reactions compared to fluoro analogs, attributed to Cl’s weaker electronegativity .

Nucleophilic Substitution

  • Fluorine vs. Chlorine : Fluorine in this compound undergoes nucleophilic aromatic substitution (e.g., with alkoxides) more readily than chlorine, due to smaller atomic size and better leaving-group ability .

Research Findings and Case Studies

  • Photoresponsive Materials : this compound-derived azobenzenes exhibit reversible cis-to-trans isomerization under visible light, enabling dynamic control of metallosupramolecular structures .
  • Drug Development : In kinase inhibitor synthesis, this compound’s bromine enables late-stage diversification via cross-coupling, improving pharmacokinetic profiles .
  • Electron-Deficient Systems : Fluorine substitution lowers LUMO energy levels, enhancing charge transport in OLEDs .

Biological Activity

4-Bromo-2,6-difluoroaniline (CAS Number: 67567-26-4) is an organic compound classified as an aniline derivative. It features a bromine atom at the para-position and two fluorine atoms at the ortho-positions on the benzene ring, giving it a molecular formula of C₆H₄BrF₂N and a molecular weight of 208.01 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.

The compound appears as a white crystalline solid and exhibits versatile chemical reactivity due to its multiple substituents. Its structure allows for participation in palladium-catalyzed coupling reactions, making it a significant precursor for synthesizing complex organic compounds.

PropertyValue
Molecular FormulaC₆H₄BrF₂N
Molecular Weight208.01 g/mol
AppearanceWhite crystalline solid
Melting Point63 – 65 °C

Biological Activity

Research has indicated that halogenated anilines, including this compound, exhibit notable biological activity. This compound has been studied for its potential role as an inhibitor of tyrosine kinases, particularly in relation to cancer therapies targeting epidermal growth factor receptors (EGFR) and HER-2. The structure-activity relationship (SAR) of such compounds suggests that specific substituents can enhance their inhibitory effects on these critical receptors involved in tumor growth and proliferation.

The biological mechanism of action for this compound is primarily linked to its ability to interact with enzymes through competitive inhibition mechanisms. This interaction is crucial for developing targeted cancer therapies that exploit these pathways. For instance, derivatives of this compound have shown promise in inhibiting VEGF receptor tyrosine kinases, which are vital in angiogenesis and tumor growth.

Case Studies

  • Inhibition of EGFR : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against EGFR, which is often overexpressed in various cancers. The study highlighted the importance of fluorine substitution in enhancing binding affinity to the receptor.
  • Nephrotoxicity Assessment : Another investigation focused on the nephrotoxic effects associated with exposure to halogenated anilines. It was found that certain concentrations of this compound could induce nephrotoxicity in animal models, raising concerns about its safety profile in medicinal applications.
  • Material Science Applications : The compound has also been utilized in synthesizing advanced materials such as hole-transporting materials for perovskite solar cells and OLEDs (organic light-emitting diodes). Its unique electronic properties due to fluorination make it suitable for these applications.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Tyrosine Kinase Inhibition : Research indicates that halogenated anilines can act as effective inhibitors of tyrosine kinases involved in cancer progression.
  • Environmental Impact : Investigations into the environmental effects of this compound have raised concerns about its nephrotoxic potential, necessitating further studies on its safety and ecological impact.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Bromo-2,6-difluoroaniline, and how are they optimized for yield and purity?

  • Answer : The compound is typically synthesized via bromination of 2,6-difluoroaniline derivatives using bromine or brominating agents (e.g., NBS). Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios. Purification via column chromatography or recrystallization (using ethanol/water) ensures >95% purity, as noted in industrial-grade preparations . Yield improvements are achieved by inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Answer :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to para-bromo and ortho-fluoro substituents. The NH₂ group shows a broad singlet at δ 4.5–5.0 ppm .
  • IR : N-H stretches at ~3400 cm⁻¹; C-Br and C-F stretches at 600–700 cm⁻¹ and 1100–1200 cm⁻¹, respectively .
  • Mass Spectrometry : Molecular ion peak at m/z 207.9 (M⁺) with isotopic patterns for bromine (1:1 ratio for M/M+2) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : The compound is classified as Acute Toxicity Category 4 (oral) and Skin/Eye Irritant Category 2. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with sodium bicarbonate and absorbed with inert material. Storage requires airtight containers away from light at 2–8°C .

Advanced Research Questions

Q. How does the electronic influence of bromo and fluoro substituents affect the reactivity of this compound in cross-coupling reactions?

  • Answer : The electron-withdrawing fluoro groups deactivate the aromatic ring, directing electrophilic substitution to the para position (relative to Br). Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine stabilizes intermediates via inductive effects. Computational studies (DFT) suggest the C-Br bond dissociation energy is reduced by 15% compared to non-fluorinated analogs, enhancing reactivity in Pd-catalyzed reactions .

Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses, such as kinase inhibitor preparation?

  • Answer : In Eli Lilly’s kinase inhibitor synthesis , key strategies include:

  • Temperature Control : Slow addition of reagents at –20°C during condensation with N-isopropylacetamide to prevent oligomerization.
  • Protection of NH₂ : Temporary Boc protection before Miyaura borylation reduces unwanted C-N coupling.
  • Catalyst Screening : Use of PdCl₂(dppf) with SPhos ligand for selective C-Br activation over C-F bonds.

Q. How can researchers resolve contradictions in reported melting points or reaction yields for derivatives of this compound?

  • Answer : Discrepancies in melting points (e.g., 63–65°C vs. 68°C) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic forms. For yield variations, analyze reaction byproducts via HPLC-MS or GC-MS. For example, trace moisture in THF during Grignard reactions can hydrolyze intermediates, reducing yields by up to 20% .

Q. Key Research Findings

  • Synthetic Utility : The compound’s Br and F substituents enable regioselective functionalization in drug discovery, particularly for kinase inhibitors like LY2835219 .
  • Safety Note : Despite moderate toxicity, its low vapor pressure (0.01 mmHg at 25°C) reduces inhalation risks compared to volatile analogs .

Properties

IUPAC Name

4-bromo-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQSQUAVMNHOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346178
Record name 4-Bromo-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67567-26-4
Record name 4-Bromo-2,6-difluoroaniline
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Record name 4-Bromo-2,6-difluoroaniline
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Synthesis routes and methods I

Procedure details

A solution of bromine (127.0 g, 0.79 mol) in glacial acetic acid (200 ml) was added slowly, dropwise to a stirred solution of 2,6-difluoroaniline (101.5 g, 0.79 mol) in glacial acetic acid (550 ml) keeping the temperature below 25° C. The mixture was stirred at room temperature for 2 h, and then sodium thiosulphate (50 g), sodium acetate (125 g) and water (700 ml) were added and the mixture was cooled in a refrigerator overnight. The product was filtered off, dissolved in ether, and the ether phase was washed with water, 10% sodium hydroxide, water and dried (MgSO4). The solvent was removed in vacuo to yield a pale yellow solid (134 g) which was steam distilled to give a colourless solid.
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127 g
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101.5 g
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200 mL
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550 mL
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solvent
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sodium thiosulphate
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50 g
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125 g
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reactant
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700 mL
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Synthesis routes and methods II

Procedure details

300 g of bromine was added drop-wise to 231 g of 2,6-difluoroaniline dissolved in 400 ml of chloroform. The mixture was refluxed for one hour and the reaction solution was poured into an aqueous 10% solution of potassium hydroxide. The potassium hydroxide was extracted with chloroform and the organic layer was washed with an aqueous 10% solution of potassium hydroxide and water. The chloroform was distilled off and the residue was distilled under reduced pressure (bp: 70°-80° C./4 mmHg) and recrystallized from hexane, to yield 292 g of 4-bromo-2,6-difluoroaniline.
Quantity
300 g
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reactant
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231 g
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[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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400 mL
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Synthesis routes and methods III

Procedure details

In the method of preparation, Compound [A], 2,6-difluoroaniline, is reacted with bromine in chloroform to yield compound [B], 4-bromo-2,6-difluoroaniline. Compound [B] is mixed with copper (I) cyanide in N-methylpyrrolidone to yield compound [C], 4-cyano-2,6-difluoroaniline. Compound [C] is mixed with sodium nitrite and sulfuric acid in acetic acid to yield a diazonium salt. The diazonium salt is mixed with copper (I) bromide in hydrobromic acid to yield compound [D], 5-cyano-1,3-difluorobenzene.
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Synthesis routes and methods IV

Procedure details

2,6-Difluorobenzeneamine (6.0 g, 45 mmol) was dissolved in acetic acid (20 mL) and bromine (2.4 mL, 50 mmol) was added and the mixture was stirred at ambient temperature for 15 minutes. After concentration, the residue was treated with aqueous sodium carbonate and extracted with ethyl acetate. The organic extract was dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel (200-300 mesh) eluting with 25/1 petroleum ether/ethyl acetate to give the title compound. MS: 208 (M+H+).
Quantity
6 g
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reactant
Reaction Step One
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20 mL
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Quantity
2.4 mL
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reactant
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Synthesis routes and methods V

Procedure details

328 g (2.05 mol) of bromine was dissolved in 390 cm3 of chloroform and added drop-wise, while stirring, to a solution of 252 g (1.95 mol) of 2,6-difluoroaniline and 170 g (2.15 mol) of anhydrous pyrimidine dissolved in 780 cm3 of chloroform, over 2 hours. The solution was stirred at room temperature for 2 hours and washed with water. The chloroform was distilled off and the residue was distilled under reduced pressure (110° C./30 mmHg). The crystals formed were recrystallized from hexane to yield 340 g (1.63 mol) of 4-bromo-2,6-difluoroaniline.
Quantity
328 g
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reactant
Reaction Step One
Quantity
390 mL
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252 g
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reactant
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170 g
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reactant
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780 mL
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Bromo-2,6-difluoroaniline
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Bromo-2,6-difluoroaniline
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Bromo-2,6-difluoroaniline
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Bromo-2,6-difluoroaniline
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Bromo-2,6-difluoroaniline
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Bromo-2,6-difluoroaniline

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